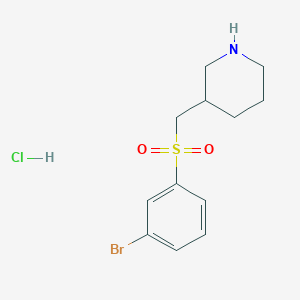

3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

説明

3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride (CAS: 2204587-34-6) is a piperidine derivative featuring a 3-bromobenzenesulfonylmethyl substituent. The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a benzenesulfonyl group bearing a bromine atom at the meta position. The hydrochloride salt enhances its solubility in polar solvents, a common feature of pharmacologically active piperidine derivatives.

特性

IUPAC Name |

3-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S.ClH/c13-11-4-1-5-12(7-11)17(15,16)9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTORYTRKLYFQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route A: Direct Sulfonylation of Pre-formed Piperidine

This method involves the following steps:

- Preparation of piperidine derivative with a free amino group.

- Sulfonylation using 3-bromobenzenesulfonyl chloride or an activated sulfonyl reagent.

Piperidine derivative (with amino group) + 3-bromobenzenesulfonyl chloride → Sulfonylated piperidine

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to neutralize HCl

- Temperature: 0°C to room temperature to control reactivity

- The free base is then treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.

Route B: Multi-step Synthesis via Intermediates

This approach is based on the synthesis of the piperidine core followed by sulfonylation:

- Step 1: Synthesis of the piperidine ring with a methyl or other suitable linker.

- Step 2: Functionalization at the methyl group with a sulfonyl chloride derivative.

- Step 3: Final conversion to hydrochloride salt.

- Use of protected amino groups (e.g., Boc-protection) during ring construction.

- Activation of the sulfonyl group with chlorides or anhydrides.

- Deprotection and salt formation in the final step.

Specific Preparation Methods Extracted from Literature and Patents

Method 1: Sulfonylation of Piperidine with 3-Bromobenzenesulfonyl Chloride

Based on patent US20100029941A1, a typical procedure involves:

- Dissolving the piperidine derivative in a suitable solvent (e.g., dichloromethane).

- Adding a base such as triethylamine.

- Slowly adding 3-bromobenzenesulfonyl chloride at low temperature.

- Stirring to ensure complete reaction.

- Extracting, washing, and drying the product.

- Converting the free base to its hydrochloride salt via treatment with HCl.

Method 2: Multi-step Synthesis via Sulfonylation of a Protected Piperidine

Inspired by the synthesis of sulfonyl derivatives in patents and literature:

- Protect the amino group of piperidine (e.g., Boc protection).

- Alkylate the protected piperidine with a suitable methylating agent.

- React the methylated intermediate with 3-bromobenzenesulfonyl chloride.

- Deprotect the amino group.

- Convert to hydrochloride salt.

Notes on Reaction Optimization and Industrial Considerations

- Reaction Temperature: Maintaining low temperatures (~0°C to 10°C) during sulfonylation minimizes side reactions.

- Solvent Choice: Dichloromethane and THF are preferred for their inertness and solubility profiles.

- Base Selection: Triethylamine or pyridine effectively scavenges HCl, facilitating smooth sulfonylation.

- Purification: Crude products are typically purified via recrystallization or chromatography.

- Hydrochloride Salt Formation: Final step involves treatment with gaseous or aqueous HCl, often in ethanol or methanol, to obtain the hydrochloride salt with high purity.

Research Findings and Industrial Relevance

Recent patents and research articles emphasize the importance of protecting groups and reaction conditions to optimize yield and purity. For example:

- The use of Boc-protection during synthesis enhances selectivity and simplifies purification.

- Reaction conditions such as temperature and solvent polarity significantly influence the efficiency of sulfonylation.

- Cost-effective methods focus on minimizing steps and avoiding expensive reagents, aligning with industrial production needs.

化学反応の分析

Types of Reactions

3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.

Oxidation: Sulfone derivatives are formed.

Reduction: Sulfide derivatives are produced.

科学的研究の応用

3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride with structurally or functionally related piperidine derivatives, based on molecular properties, substituents, and reported activities:

Key Structural and Functional Differences :

Substituent Diversity: The 3-bromobenzenesulfonylmethyl group in the target compound distinguishes it from analogs with simpler aryl (e.g., 3-bromophenyl in ) or alkoxy substituents (e.g., benzyloxymethyl in ). The sulfonyl group may enhance hydrogen bonding and receptor affinity compared to non-sulfonated analogs. BF 2649 () features a chlorophenylpropoxypropyl chain, enabling distinct receptor interactions (e.g., H1 histamine receptor modulation) compared to the brominated sulfonyl group.

Pharmacological Profiles :

- Paroxetine hydrochloride () is a well-documented SSRI, highlighting how piperidine derivatives with fluorinated aryl and benzodioxole groups can achieve specific neurotransmitter reuptake inhibition. In contrast, the target compound’s brominated sulfonyl group may target different pathways (e.g., ion channels or enzymes).

- BF 2649 ’s inverse agonist activity at H1 receptors (EC₅₀ = 1.5 nM) underscores the role of extended alkyl-aryl substituents in receptor binding, a feature absent in the target compound.

Physicochemical Properties :

- The hydrochloride salt form ensures solubility in aqueous media for all listed compounds. However, molecular weight variations (e.g., 275.79 for phenylsulfonylmethyl vs. 376.68 for bromobenzenesulfonylmethyl) influence bioavailability and blood-brain barrier penetration.

Inferences from Structural Analogues :

- Sulfonyl groups are known to confer metabolic stability, suggesting enhanced in vivo half-life relative to esters or ethers (e.g., benzyloxymethyl in ).

Research Implications and Gaps

Further studies should focus on:

- Receptor profiling (e.g., serotonin, histamine, or dopamine receptors).

- Comparative pharmacokinetics with halogenated or sulfonated piperidines.

- Toxicity and stability assessments to evaluate therapeutic viability.

生物活性

3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom in its structure enhances its reactivity, making it a valuable candidate for various biological studies, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a bromobenzenesulfonylmethyl group. This unique structure allows for diverse interactions with biological targets, including enzymes and receptors.

- Chemical Formula : CHBrNOS·HCl

- Molecular Weight : 301.67 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby preventing substrate binding and catalysis.

- Receptor Modulation : The piperidine moiety can interact with various receptors, influencing their activity and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular mechanisms, although further studies are needed to elucidate these pathways .

- Neurological Applications : Given its structural similarity to known neuroactive compounds, it is being explored for potential applications in treating neurological disorders.

Case Studies

Several case studies have highlighted the compound's effectiveness in various biological contexts:

- Inhibition of Enzyme Activity : A study demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Cellular Effects in Cancer Models : In vitro studies using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 3-(4-Bromobenzenesulfonylmethyl)-piperidine hydrochloride | Moderate enzyme inhibition | Different halogen substituent affects reactivity |

| 3-(3-Chlorobenzenesulfonylmethyl)-piperidine hydrochloride | Lower potency than brominated analog | Chlorine has less steric influence than bromine |

| 3-(3-Fluorobenzenesulfonylmethyl)-piperidine hydrochloride | Minimal activity | Fluorine's small size limits interaction capabilities |

The presence of bromine enhances the compound's reactivity and biological activity compared to its chloro and fluoro analogs.

Q & A

Q. What are the critical considerations in synthesizing 3-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonylation of piperidine derivatives and bromobenzene coupling. Key steps:

- Intermediate Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during sulfonylation to prevent side reactions .

- Reaction Conditions : Optimize temperature (e.g., 0–5°C for bromobenzene coupling) and solvent polarity (e.g., dichloromethane for solubility) to minimize byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be applied?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : Use H and C NMR to confirm the sulfonylmethyl and bromobenzene substituents. Compare chemical shifts with structurally similar piperidine derivatives (e.g., 4-(4-Bromophenyl)piperidine hydrochloride, δ ~2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~377.3 g/mol) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% at 254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Collect halogenated byproducts separately and treat via incineration or licensed hazardous waste services .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. No specific toxicity data are available, so treat as a potential irritant .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing the stereochemistry of this compound?

- Methodological Answer :

- Advanced NMR Techniques : Utilize 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between piperidine H-2 and bromobenzene protons can confirm spatial proximity .

- Computational Modeling : Compare experimental H shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) to validate stereochemical assignments .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in biological targets?

- Methodological Answer :

- Analog Synthesis : Modify the bromobenzene (e.g., replace Br with Cl or CH) or piperidine (e.g., introduce methyl groups) to assess functional group contributions .

- In Vitro Assays : Test analogs against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. For example, monitor IC shifts in PRMT6 inhibition studies, as seen in structurally related sulfonamide derivatives .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 for physiological conditions), ATP concentration (for kinase assays), and cell passage number .

- Orthogonal Validation : Confirm activity using two methods (e.g., fluorescence-based and radiometric assays). For instance, discrepancies in PRMT6 inhibition data can be resolved by cross-validating with Western blot analysis of histone methylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。